5-amino-N-(3-methoxyphenyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“5-amino-N-(3-methoxyphenyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-N-(3-methoxyphenyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, involving the reaction of an azide with an alkyne under copper-catalyzed conditions.
Functional Group Modifications: Introduction of the amino group and the methoxyphenyl group can be achieved through nucleophilic substitution reactions.
Carboxamide Formation: The carboxamide group can be introduced via amidation reactions using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the triazole ring to a dihydrotriazole.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
Medicinal chemistry applications include the design and synthesis of novel drugs. The compound’s triazole core is a common motif in pharmaceuticals, and its derivatives may exhibit potent biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of “5-amino-N-(3-methoxyphenyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The compound’s structure allows it to bind to specific molecular targets, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound, known for its broad range of biological activities.
5-amino-1,2,3-triazole: A derivative with similar functional groups, used in various chemical and biological studies.
N-(3-methoxyphenyl)-1,2,3-triazole: Another derivative with a methoxyphenyl group, exhibiting unique properties.
Uniqueness
“5-amino-N-(3-methoxyphenyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide” stands out due to its combination of functional groups, which may confer unique reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-amino-N-(3-methoxyphenyl)-1-(2-phenylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-9-5-8-14(12-15)20-18(24)16-17(19)23(22-21-16)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSKPEOFQLGJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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